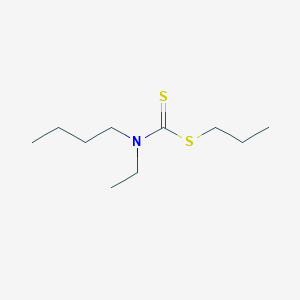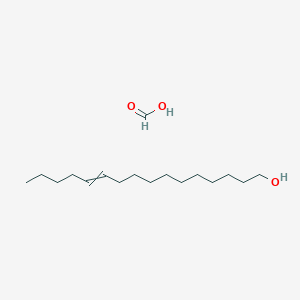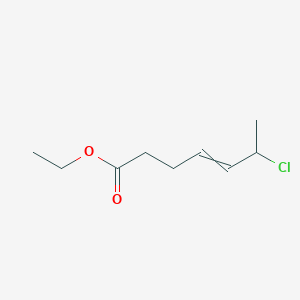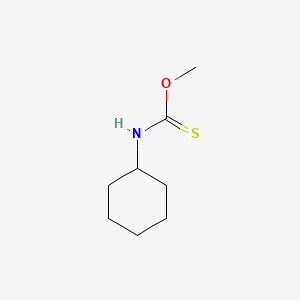![molecular formula C22H9ClO6S2 B14488255 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione CAS No. 63290-58-4](/img/structure/B14488255.png)
5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione is a complex organic compound with a molecular formula of C22H10O6S2Cl. This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring, and they have been widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs. The use of palladium nanoparticles for Sonogashira cross-coupling reactions under ambient conditions is one such method . This approach allows for efficient production with the possibility of recycling and reusing the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione
- 5-[(4-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione
Uniqueness
Compared to similar compounds, 5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione stands out due to its unique chloro and sulfanyl substitutions, which enhance its biological activity and chemical stability. These features make it a valuable compound for further research and development in various scientific and industrial fields.
Propiedades
Número CAS |
63290-58-4 |
|---|---|
Fórmula molecular |
C22H9ClO6S2 |
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
5-[4-chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H9ClO6S2/c23-17-6-3-12(30-10-1-4-13-15(7-10)21(26)28-19(13)24)9-18(17)31-11-2-5-14-16(8-11)22(27)29-20(14)25/h1-9H |
Clave InChI |
ZSLHCOJWRDLKDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)SC4=CC5=C(C=C4)C(=O)OC5=O)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)






![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
